5-bromo-3'-(4-methylphenyl)-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
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Overview
Description
5-bromo-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is a complex organic compound that features a unique spirocyclic structure. This compound is characterized by the presence of a bromine atom, a methylphenyl group, and an indole-thiazolidine fused ring system. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Spirocyclic Structure: The spirocyclic structure is formed through a cyclization reaction involving the indole and thiazolidine moieties.
Introduction of the Methylphenyl Group: The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction, using appropriate alkylating agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of oxides and quinones.
Reduction: Formation of reduced indole derivatives.
Substitution: Formation of substituted indole-thiazolidine derivatives.
Scientific Research Applications
5-bromo-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-bromo-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-bromoindole: Shares the bromine-substituted indole core but lacks the spirocyclic structure.
3-(5-bromo-1H-indol-3-yl)propan-1-amine: Contains a bromine-substituted indole but with a different side chain.
4-bromodehydrotryptophan: Another bromine-substituted indole derivative with distinct functional groups.
Uniqueness
5-bromo-3’-(4-methylphenyl)-4’H-spiro[indole-3,2’-[1,3]thiazolidine]-2,4’(1H)-dione is unique due to its spirocyclic structure, which imparts significant rigidity and stability. This structural feature distinguishes it from other bromine-substituted indole derivatives and contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13BrN2O2S |
---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
5'-bromo-3-(4-methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione |
InChI |
InChI=1S/C17H13BrN2O2S/c1-10-2-5-12(6-3-10)20-15(21)9-23-17(20)13-8-11(18)4-7-14(13)19-16(17)22/h2-8H,9H2,1H3,(H,19,22) |
InChI Key |
NDJUAYAZRHVOLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CSC23C4=C(C=CC(=C4)Br)NC3=O |
Origin of Product |
United States |
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